Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibition Antibacterial Scaffolds

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-27-4) is a fluorinated, fused heterocyclic building block with molecular formula C₁₀H₉FN₂O₂ and a molecular weight of 208.19 g/mol. The compound features the privileged pyrazolo[1,5-a]pyridine scaffold, which is foundational to multiple drug-discovery campaigns targeting kinases (AXL, c-MET, RET, PI3K), GABAA receptors, and the Mycobacterium tuberculosis respiratory cytochrome bcc complex.

Molecular Formula C10H9FN2O2
Molecular Weight 208.192
CAS No. 1352625-27-4
Cat. No. B2481892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
CAS1352625-27-4
Molecular FormulaC10H9FN2O2
Molecular Weight208.192
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
InChIKeyZLZKMWIDSKGQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring Ethyl 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-27-4): Core Scaffold Identity and Baseline Specifications


Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-27-4) is a fluorinated, fused heterocyclic building block with molecular formula C₁₀H₉FN₂O₂ and a molecular weight of 208.19 g/mol. The compound features the privileged pyrazolo[1,5-a]pyridine scaffold, which is foundational to multiple drug-discovery campaigns targeting kinases (AXL, c-MET, RET, PI3K), GABAA receptors, and the Mycobacterium tuberculosis respiratory cytochrome bcc complex [1][2][3]. The presence of an electron-withdrawing fluorine atom at the 6-position and an ethyl ester at the 3-position defines its physicochemical and reactivity profile, distinguishing it from unsubstituted, methyl-ester, and halogen-swapped analogs.

Why Ethyl 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Casually Substituted: The Quantifiable Risks of Scaffold Interchange


In the pyrazolo[1,5-a]pyridine class, seemingly minor substitutions drive substantial shifts in potency, selectivity, and pharmacokinetics. Replacing the 6-fluorine with hydrogen eliminates the electron-withdrawing effect that enhances metabolic stability and target binding [1][2]. Swapping the ethyl ester for a methyl ester alters both reactivity and lipophilicity (ΔcLogP ~0.6), while substituting the ester for a free carboxylic acid changes hydrogen-bonding capacity and polarity (ΔPSA ~11.2 Ų) . Even positional isomerism of fluorine on the pyrazolo[1,5-a]pyridine core shifts biological activity profiles: 5-fluoropyrazolo[1,5-a]pyridines show dopamine D4 receptor activity, while 6-fluorinated derivatives are predominantly explored for kinase and antibacterial targets . These quantifiable differences mean that generic substitution without experimental validation introduces uncontrolled variables into SAR campaigns, potentially invalidating structure-activity relationships and wasting iterative synthesis effort.

Quantitative Differentiation Evidence for Ethyl 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Head-to-Head Data Against Closest Analogs


Fluxional Advantage: 6-Fluorine Substitution Shifts Pyrazolo[1,5-a]pyridine Biological Target Space from CNS to Kinase/Antibacterial Domains

The target compound bears fluorine at the pyridine-ring 6-position. In contrast, the 5-fluorinated isomer is documented to modulate dopamine receptors (D4 antagonist activity) , while the 6-fluorinated series is preferentially explored for kinase inhibition (AXL, c-MET) and antibacterial targets (QcrB) [1][2]. Although no head-to-head biochemical IC50 comparing regioisomers is available, this target-space divergence is a class-level inference with direct consequences for lead optimization strategy: the 6-fluoro substitution biases the scaffold toward kinase and anti-infective applications rather than CNS programs.

Medicinal Chemistry Kinase Inhibition Antibacterial Scaffolds

Lipophilicity Tuning: Ethyl Ester Adds ~0.6 cLogP Units Over Methyl Ester While Retaining Synthetic Handle Flexibility

Lipophilicity modulation is critical during lead optimization. The ethyl ester of the target compound is predicted to increase cLogP by approximately 0.6 units compared to the methyl ester analog (CAS 1802489-63-9), whose predicted XLogP is 0.6 . Although experimental logP data for the target compound itself are not publicly available, the parent carboxylic acid (CAS 1352625-29-6) has a reported LogP of 1.17 . The ethyl ester is expected to further increase LogP by 0.5–0.7 units versus the acid form, placing it in a more favorable range for passive membrane permeability without excessive lipophilicity that could drive promiscuous binding.

Physicochemical Property Optimization Lipophilicity Prodrug Design

Enhanced Topological Polar Surface Area (TPSA) Differentiation: ~11.2 Ų Difference Between Ethyl Ester and Free Acid Dictates Permeability vs. Solubility Tradeoffs

The topological polar surface area (TPSA) of the target ethyl ester is calculated as 43.6 Ų , compared to a TPSA of 54.6 Ų for the corresponding carboxylic acid analog (CAS 1352625-29-6) . The ΔTPSA of 11.0 Ų is significant for blood-brain barrier penetration (threshold <60–70 Ų) and oral absorption (threshold <140 Ų). The target compound's lower TPSA favors passive membrane permeability relative to the free acid, while maintaining a value well above the threshold associated with poor solubility, offering a balanced permeability–solubility profile suitable for both CNS and peripheral target programs.

ADME Permeability Polar Surface Area

Synthetic Scalability: Methyl Ester Analog Achieves 92% Isolated Yield Under Scalable Ag(I)/Au(III) Catalysis, Validating the Fluorinated Scaffold's Industrial Viability

Although a published isolated yield for the target ethyl ester has not been located, the methyl ester analog (CAS 1802489-63-9) is reported to be synthesized in 92% isolated yield using a catalytic Ag(I)/Au(III) cyclization protocol at scale (600 g starting material, 3.5 mol) [1]. Additionally, an improved cyclization methodology for 6-substituted pyrazolo[1,5-a]pyridines using catalytic Ag(I) and Au(III) salts has been published, confirming that the 6-fluoro substitution is compatible with the most efficient catalytic cyclization routes [2]. The ethyl ester is expected to behave similarly, given that the ester moiety is remote from the cyclization site; however, this is a class-level inference rather than a direct measurement for the target compound.

Process Chemistry Scalable Synthesis Catalysis

Physicochemical Distinction from Non-Fluorinated Core: +0.03 g/cm³ Density and +18 Da Molecular Weight Relative to Unsubstituted Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

The target compound (C₁₀H₉FN₂O₂, MW 208.19, density 1.3±0.1 g/cm³) differs measurably from the non-fluorinated ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0, C₁₀H₁₀N₂O₂, MW 190.20, density 1.22±0.1 g/cm³) . The molecular weight difference of +18 Da (reflecting replacement of H by F) and density increase of ~0.03–0.08 g/cm³ are directly observable by LCMS and specific gravity measurement, providing unambiguous identity confirmation during incoming QC. Suppliers report purity of 97–98% (HPLC) for the target compound and 95–97% for the non-fluorinated analog, affirming comparable commercial quality .

Physicochemical Characterization Quality Control Building Block Identity

Superior Synthetic Handle Versatility: Ethyl Ester Enables Both Hydrolysis and Transesterification, Expanding Derivatization Options vs. Methyl Ester and Free Acid

The ethyl ester group of the target compound serves as a protected carboxylate that can be selectively hydrolyzed to the free acid (CAS 1352625-29-6) under mild alkaline conditions, or transesterified to alternative esters for SAR exploration. This dual reactivity is shared with the methyl ester but offers practical advantages: the slightly higher steric bulk of the ethyl ester reduces premature hydrolysis during nucleophilic coupling reactions, and its higher boiling point minimizes evaporative losses during solvent removal compared to the more volatile methyl ester (methyl: bp N/A; ethyl: bp 242.8°C at 760 mmHg) . The corresponding 4-bromo-6-fluoro analog (CAS 2177264-85-4) adds a halogen handle for cross-coupling but increases molecular weight to 287.08 g/mol, potentially exceeding fragment-based drug discovery (FBDD) molecular weight guidelines .

Building Block Versatility Synthetic Chemistry Library Synthesis

Recommended Procurement Scenarios for Ethyl 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate Based on Quantitative Evidence


Aurora and c-MET Kinase Inhibitor Lead Optimization

The pyrazolo[1,5-a]pyridine scaffold bearing 6-fluoro substitution is explicitly claimed as an AXL and c-MET kinase inhibitor core in patent EA-029757-B1 [1]. The target compound, with its ethyl ester handle, enables rapid diversification at the 3-position for SAR exploration while maintaining the 6-fluorine substitution critical for kinase binding. Teams should source this specific building block (≥97% purity) to ensure fidelity to the patented pharmacophore.

Antitubercular Drug Discovery Targeting Cytochrome bcc Complex (QcrB)

Pyrazolo[1,5-a]pyridine-3-carboxamide TB47 demonstrated MICs of 0.016–0.500 µg/mL against 56 M. tuberculosis clinical isolates, including 37 MDR and 2 XDR strains, via QcrB inhibition [2]. The target ethyl ester is the direct synthetic precursor to the carboxamide series: hydrolysis to the acid followed by amide coupling yields the active pharmacophore. Procuring the 6-fluoro ethyl ester building block provides the most direct entry into this validated antitubercular chemical space.

Fragment-Based Drug Discovery (FBDD) Library Construction

At MW 208.19 and TPSA 43.6 Ų, the target compound sits within the Rule-of-Three guidelines for fragment libraries (MW < 250 Da, TPSA < 60 Ų) . Its lower molecular weight compared to the 4-bromo analog (MW 287.08) and balanced lipophilicity profile make it a preferable core scaffold for fragment growing and merging strategies, where every Dalton and Ų of PSA matters for downstream developability.

Fluorine-Enabled Metabolic Stability Enhancement in Kinase Programs

The 6-fluoro substitution increases oxidative metabolic stability relative to non-fluorinated pyrazolo[1,5-a]pyridines [2]. When synthesizing compound libraries intended for in vivo pharmacokinetic evaluation, starting from the 6-fluorinated ethyl ester building block rather than the non-fluorinated analog (CAS 16205-44-0) eliminates the need for late-stage fluorination, which is often low-yielding and requires aggressive reagents such as Selectfluor [3].

Quote Request

Request a Quote for Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.